molecular formula C9H9N3O B15180832 Benzamide, o-((cyanomethyl)amino)- CAS No. 88203-05-8

Benzamide, o-((cyanomethyl)amino)-

Katalognummer: B15180832
CAS-Nummer: 88203-05-8
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: CXUDIIIEZHHTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, o-((cyanomethyl)amino)- is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields such as pharmaceuticals, agriculture, and industrial applications due to their diverse biological activities and chemical properties. This compound, in particular, is known for its unique structure, which includes a benzamide core with a cyanomethylamino group attached to the ortho position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, o-((cyanomethyl)amino)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of benzamide, o-((cyanomethyl)amino)- can be scaled up using similar synthetic routes. The use of solvent-free reactions and high-temperature conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as ultrasonic irradiation and eco-friendly catalysts, can further improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, o-((cyanomethyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the cyano and amide functional groups makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Benzamide, o-((cyanomethyl)amino)- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Wirkmechanismus

The mechanism of action of benzamide, o-((cyanomethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as serine proteases and urokinase-type plasminogen activators . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Benzamide, o-((cyanomethyl)amino)- can be compared with other similar compounds, such as other benzamide derivatives and cyanoacetamide derivatives. Some of the similar compounds include:

Compared to these compounds, benzamide, o-((cyanomethyl)amino)- is unique due to its specific structure and the presence of both the cyano and amide functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

88203-05-8

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

2-(cyanomethylamino)benzamide

InChI

InChI=1S/C9H9N3O/c10-5-6-12-8-4-2-1-3-7(8)9(11)13/h1-4,12H,6H2,(H2,11,13)

InChI-Schlüssel

CXUDIIIEZHHTDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)N)NCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.